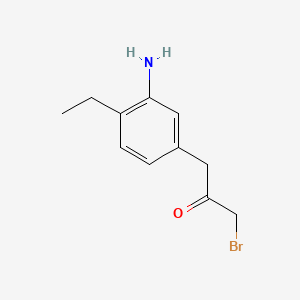

1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one

Description

1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one is a brominated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a bromine atom and a 3-amino-4-ethylphenyl group. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (amino) substituents, which influence its reactivity and physicochemical properties. Its amino and ethyl groups may enhance solubility in polar solvents compared to non-functionalized analogs, though experimental validation is required.

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

1-(3-amino-4-ethylphenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C11H14BrNO/c1-2-9-4-3-8(6-11(9)13)5-10(14)7-12/h3-4,6H,2,5,7,13H2,1H3 |

InChI Key |

FKCNETNKQGHSCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)CC(=O)CBr)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one typically involves the bromination of 1-(3-Amino-4-ethylphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted derivatives like azides or thiocyanates.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one depends on its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one with three structurally related compounds, highlighting key differences in substituents, synthesis, and properties:

Key Comparative Insights:

Structural Differences: The target compound features a 3-amino-4-ethylphenyl group, distinguishing it from analogs with brominated or trifluoromethoxy substituents. The ethyl group may increase lipophilicity compared to methyl or trifluoromethoxy analogs .

Synthesis: Brominated enones (e.g., ) are synthesized via condensation or bromination-elimination, whereas the target likely requires regioselective bromination of a pre-functionalized propanone. The amino group in the target compound may necessitate protective strategies during synthesis to prevent side reactions .

Physicochemical Properties: The trifluoromethoxy analog exhibits higher polarity (due to electronegative F and O atoms) than the target, which may display moderate polarity from the amino and ethyl groups.

Reactivity: The amino group in the target compound could act as a nucleophile or coordination site, unlike non-amino analogs. This property may facilitate its use in metal-catalyzed couplings or Schiff base formations.

Biological Activity

1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and a bromopropanone moiety, which are critical for its biological activity. The presence of the ethyl group on the phenyl ring may enhance lipophilicity, potentially improving bioavailability.

1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one's mechanism of action is primarily attributed to:

- Enzyme Inhibition : The bromine atom can participate in covalent bonding with nucleophilic sites on enzymes, inhibiting their activity.

- Receptor Interaction : The amino group may facilitate hydrogen bonding with receptors, enhancing binding affinity and specificity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Activity : Investigations have shown that it can induce apoptosis in cancer cell lines, demonstrating potential as a chemotherapeutic agent.

Anticancer Activity

A study evaluated the effects of 1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one on human cancer cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 5 µM. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Caspase activation |

| HCT116 (Colon) | 7.5 | Apoptosis induction |

| HeLa (Cervical) | 6.0 | Cell cycle arrest |

Antimicrobial Properties

Another study assessed the antimicrobial efficacy of the compound against various bacterial strains, including E. coli and S. aureus. Results indicated that it has a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

Structural Activity Relationship (SAR)

The structural features of 1-(3-Amino-4-ethylphenyl)-3-bromopropan-2-one are crucial for its biological activity. Modifications to the ethyl group or the bromine atom can significantly alter its potency and selectivity.

Key Findings:

- Ethyl Substitution : Enhances lipophilicity and may improve cellular uptake.

- Bromine Positioning : Influences reactivity and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.